molecular formula C17H15ClN2O2 B8758529 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Cat. No. B8758529
M. Wt: 314.8 g/mol
InChI Key: OJVMSICJWQFIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3

InChI Key

OJVMSICJWQFIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the compound of Example 1 (778 mg, 2.479 mmol) in concentrated sulphuric acid/water 972 μL/1.4 mL, cooled to ice bath temperature, is added a solution of sodium nitrite (188 mg) in water (680 μL). The mixture is stirred for 45 minutes at 0-5° C. (internal temperature) and then added to sulphuric acid/water 3/2 (5 mL), pre-heated to 150° C. After stirring for 15 minutes, the mixture is allowed to cool to room temperature, filtered and extracted with EtOAc (3×). The combined EtOAc extracts are washed with water, dried (Na2SO4) and evaporated to a yellow-orange solid. Purification by automated flash chromatography (gradient elution: EtOAc/hexane 0-25%) provides the title compound as a yellow solid.
Name
compound
Quantity
778 mg
Type
reactant
Reaction Step One
Name
sulphuric acid water
Quantity
972 μL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
680 μL
Type
solvent
Reaction Step Two
Name
sulphuric acid water
Quantity
5 mL
Type
solvent
Reaction Step Three

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